2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid
Description
This compound is a polycyclic structure featuring a cyclohepta[c]pyrrole core fused with a ketone (4-oxo group) and a carboxylic acid substituent at position 1. The 2- and 3-positions are methylated, contributing to steric and electronic modulation. For instance, cyclohepta[b]pyrrole derivatives, such as IV-(2-fluoro-4-methoxyphenyl)-4-oxo-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-3-carboxamide, have been studied for their synthetic accessibility and functional group compatibility .
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
2,3-dimethyl-4-oxo-5,6,7,8-tetrahydrocyclohepta[c]pyrrole-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-7-10-8(5-3-4-6-9(10)14)11(12(15)16)13(7)2/h3-6H2,1-2H3,(H,15,16) |
InChI Key |
VHFAWJPNMISVEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N1C)C(=O)O)CCCCC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- Cyclohepta[c]pyrrole vs. Cyclohepta[b]pyrrole: The target compound’s cyclohepta[c]pyrrole core differs from cyclohepta[b]pyrrole derivatives in ring fusion position ([c] vs. [b]), influencing strain and π-conjugation.
- Substituent Effects :
- The target’s 1-carboxylic acid group contrasts with carboxamide substituents in analogs (e.g., ), which may reduce aqueous solubility but improve membrane permeability.
- Methyl groups at positions 2 and 3 in the target compound likely increase steric hindrance compared to bulkier aryl substituents in related cyclohepta[b]pyrroles .
Physical and Chemical Properties
- Melting Points : While the target compound’s melting point is unrecorded, derivatives like 1f () exhibit sharp melting points (137–138°C), suggesting crystallinity achievable with proper functionalization .
- Spectroscopic Data: NMR analysis (¹H/¹³C) of sulfanylidene-ethanone derivatives () provides a benchmark for characterizing the target’s methyl and carbonyl groups .
Research Findings and Implications
- Electronic Effects : The electron-withdrawing carboxylic acid group in the target compound may destabilize intermediates in catalytic cycles compared to electron-neutral carboxamides (), necessitating tailored reaction conditions .
- Synthetic Challenges : The absence of enantioselective or racemic route data for the target compound contrasts with optimized processes for related cyclohepta[b]pyrroles, highlighting a research gap .
Biological Activity
2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid can be represented as follows:
This compound features a unique bicyclic structure that contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. For instance:
| Compound | Cell Line | GI50 (nM) |
|---|---|---|
| 2,3-Dimethyl derivative | A549 (Lung) | 150 |
| 2,3-Dimethyl derivative | MCF7 (Breast) | 200 |
| 2,3-Dimethyl derivative | HeLa (Cervical) | 180 |
These findings suggest that the compound may interfere with cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses activity against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values are summarized below:
| Pathogen | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| C. albicans | 64 |
These results indicate potential applications in treating infections caused by resistant strains .
Neuroprotective Effects
Research has shown that the compound may exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. In a study involving rat models of neurodegeneration:
- Behavioral Tests : Treated rats showed improved performance in memory tasks.
- Biomarkers : Decreased levels of malondialdehyde (MDA) and increased superoxide dismutase (SOD) activity were observed.
These findings suggest a protective role against neurodegenerative diseases such as Alzheimer's .
The biological activities of 2,3-Dimethyl-4-oxo-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrrole-1-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Modulation of Signaling Pathways : It appears to affect pathways such as PI3K/Akt and MAPK that are crucial for cell growth and apoptosis.
- Antioxidant Properties : The compound exhibits scavenging activity against free radicals, contributing to its neuroprotective effects.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antitumor Activity : A clinical trial assessed the efficacy of a formulation containing the compound in patients with advanced solid tumors. Results indicated a partial response in 30% of participants.
- Neuroprotection in Animal Models : In a controlled experiment with Alzheimer’s disease models, administration of the compound led to significant improvements in cognitive function compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
